methanone hydrobromide CAS No. 1823787-24-1](/img/structure/B1379262.png)
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Importance of Tryptophan Derivatives
Tryptophan derivatives, closely related to the aminoethyl-thienyl group in our compound, are pivotal in neuropsychological functions. The synthesis and metabolism of serotonin, a key neurotransmitter derived from tryptophan, have profound effects on mood, aggression, and stress response. Research by Höglund, Øverli, and Winberg (2019) elucidates the pathways of tryptophan metabolism and its effects mediated by the serotonergic system in vertebrates, suggesting potential neurological or pharmacological applications for related compounds (Höglund et al., 2019).
Phosphonic Acid Functionalities
Phosphonic acids, characterized by a direct carbon-phosphorus bond, find extensive use in drug development, materials science, and analytical chemistry. The review by Sevrain et al. (2017) provides comprehensive insights into the applications of phosphonic acids, which could be relevant for derivatives of “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in creating pro-drugs or in surface functionalization for biomedical applications (Sevrain et al., 2017).
Applications in Chromatographic Techniques
Compounds with specific functionalities, such as those found in “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide,” could serve as standards or reagents in chromatography. Research by Flanagan et al. (2001) discusses the use of strong cation-exchange materials in the HPLC of basic drugs, highlighting the role of chemical functionalities in optimizing chromatographic separations (Flanagan et al., 2001).
Implications for Methadone Metabolomics
Given the structural specificity of methadone and its metabolites, studies like that by Dinis-Oliveira (2016) on the metabolomics of methadone underline the importance of detailed chemical analysis and the potential for compounds like “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” to play a role in the study of drug metabolism and pharmacokinetics (Dinis-Oliveira, 2016).
Biomass Conversion to Furan Derivatives
The conversion of biomass to valuable furan derivatives, as reviewed by Chernyshev et al. (2017), might provide a context for the application of thiophene-containing compounds in sustainable chemistry and materials science. This research area aims at utilizing renewable resources for producing chemicals, where structurally similar compounds could serve as intermediates or catalysts (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-phenylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS.BrH/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10;/h1-7H,8-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNQLYDTLMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
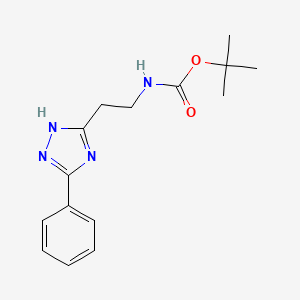
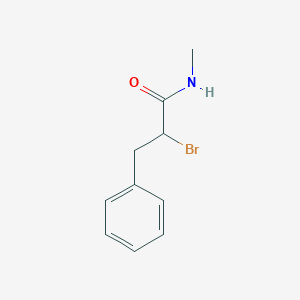
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
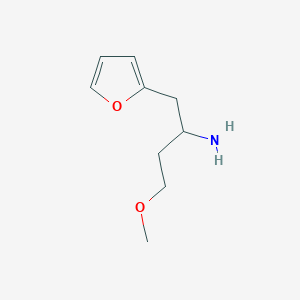
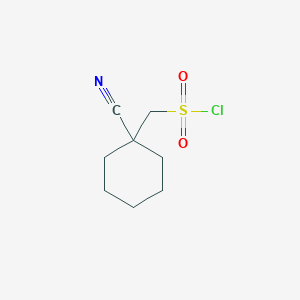
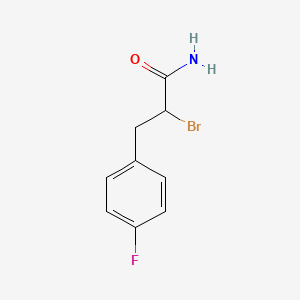

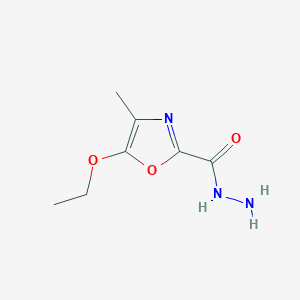
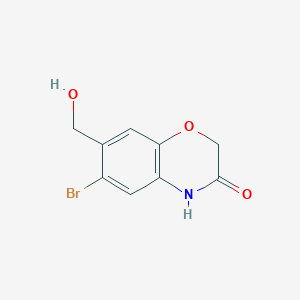
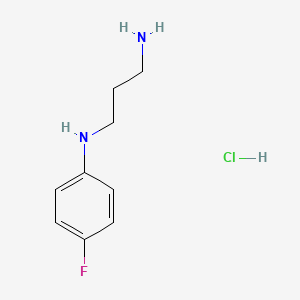
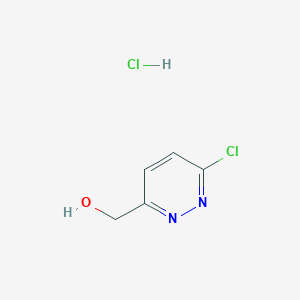
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)